molecular formula C16H23NO3S B5060071 4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine

4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine

Cat. No. B5060071
M. Wt: 309.4 g/mol
InChI Key: XMGCYCSFGOLBLQ-UHFFFAOYSA-N
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Description

The compound “4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine” is an organic compound containing functional groups such as ether, thioamide, and morpholine . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The morpholine ring provides a cyclic structure, while the isobutoxy and methoxy groups are likely to add further complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, ethers can participate in reactions such as cleavage and condensation, while thioamides can undergo reactions such as hydrolysis and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by factors such as its molecular structure, the presence of polar and nonpolar regions, and the specific functional groups it contains .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

[3-methoxy-4-(2-methylpropoxy)phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(2)11-20-14-5-4-13(10-15(14)18-3)16(21)17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGCYCSFGOLBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methoxy-4-(2-methylpropoxy)phenyl](morpholin-4-yl)methanethione

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